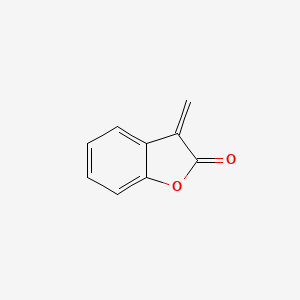
3-Methylidene-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through various methods. One common approach involves the organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones. This method provides high yields and excellent enantioselectivities . Another method involves the continuous flow photolysis of aryl azides to give nitrenes, which rearrange in the presence of water to form 3H-azepinones .
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactions using continuous flow techniques. These methods ensure efficient and uniform irradiation of the sample, leading to improved yields and selectivities .
Chemical Reactions Analysis
Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound may be studied for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
trans-3-Hexene: A hydrocarbon with a similar trans configuration but different functional groups.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis with different chemical properties.
Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its benzofuran core and hexahydro structure. This combination of features gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
51493-55-1 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-methylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |
InChI Key |
LKSYKIHTIDDYJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

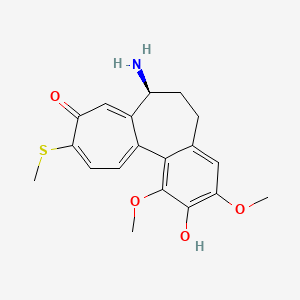
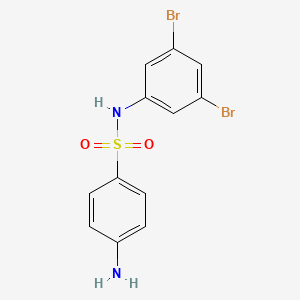
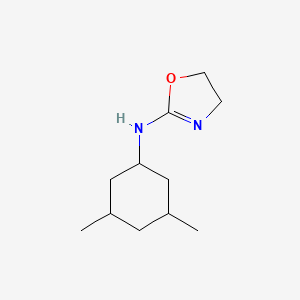
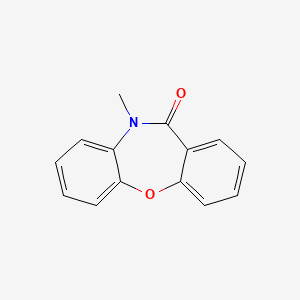

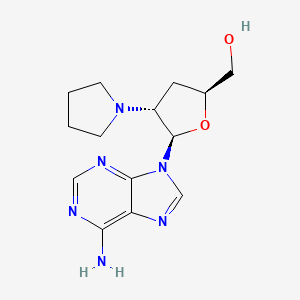

![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
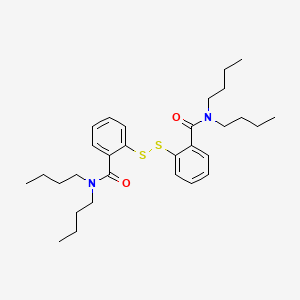


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
